Product packaging for 3-chloro-2-(1H-tetrazol-5-yl)aniline(Cat. No.:)

3-chloro-2-(1H-tetrazol-5-yl)aniline

Cat. No.: B8593814
M. Wt: 195.61 g/mol
InChI Key: SHJYLXWKHDXNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-(1H-tetrazol-5-yl)aniline is a high-purity chemical intermediate designed for advanced drug discovery research, particularly in the development of novel therapeutics targeting metabolic and inflammatory diseases. Its structure incorporates two key pharmacophoric elements: a tetrazole ring and a substituted aniline, making it a valuable scaffold for constructing potent bioactive molecules. This compound serves as a key synthetic precursor in the exploration of G Protein-Coupled Receptor (GPCR) agonists. Scientific studies on structurally similar N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have demonstrated that the 2-(1H-tetrazol-5-yl)aniline core is critical for high agonistic potency at the GPR35 receptor, a promising target for treating pain, inflammatory conditions, and metabolic diseases . The incorporation of halogen atoms, such as chlorine, at specific positions on the phenyl ring is a established strategy to enhance this biological potency . Furthermore, the tetrazole moiety is a well-known carboxylic acid bioisostere, offering improved metabolic stability and membrane permeability to lead compounds . Research into analogous compounds reveals that this specific chemical architecture holds significant value in other therapeutic areas, including the search for new hypoglycemic agents. Tetrazole-containing molecules have shown promise in molecular docking studies against targets like γ-peroxisome proliferator-activated receptors (γ-PPAR) and dipeptidyl peptidase-4 (DPP-4), which are important in managing type 2 diabetes . Researchers can utilize this compound to synthesize and optimize new chemical entities for pharmacological screening. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN5 B8593814 3-chloro-2-(1H-tetrazol-5-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(2H-tetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJYLXWKHDXNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Methodologies for the Chemical Synthesis of 3 Chloro 2 1h Tetrazol 5 Yl Aniline and Its Derivatives

Conventional and Emerging Synthetic Routes to Tetrazolyl-Substituted Anilines

The construction of the tetrazole ring onto an aniline (B41778) scaffold can be approached through various synthetic pathways. These methods primarily involve the formation of the tetrazole ring from a nitrile precursor or the utilization of multicomponent reactions to assemble the final product in a convergent manner.

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most prevalent and efficient method for the synthesis of 5-substituted 1H-tetrazoles. nih.govresearchgate.net This reaction, a type of 1,3-dipolar cycloaddition, provides a direct route to the tetrazole core. nih.gov

The direct cycloaddition of nitriles with azides often requires harsh reaction conditions due to a high activation energy barrier. nih.gov To circumvent this, significant research has focused on the development of catalysts to promote the reaction under milder conditions. nih.govacs.org Both homogeneous and heterogeneous catalysts have been explored, including various metal salts and complexes. nih.gov

Lewis acids such as zinc and aluminum salts have been shown to activate the nitrile group, facilitating the cycloaddition. organic-chemistry.org For instance, zinc(II) chloride has been effectively used as a catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in various alcohols. organic-chemistry.org Similarly, silica (B1680970) sulfuric acid has been employed as a solid acid catalyst, offering good to excellent yields. nih.gov

Recent advancements have seen the emergence of transition metal complexes as highly efficient catalysts. A cobalt(II) complex with a tetradentate ligand has been reported to catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions, providing near-quantitative yields for a majority of substrates. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the coordination of either the azide or the nitrile to the metal center, lowering the activation energy of the cycloaddition. nih.govacs.org Copper catalysts, such as CuI, have also been utilized, likely proceeding through the in-situ formation of a copper azide species. researchgate.net

The table below summarizes various catalytic systems employed in the [3+2] cycloaddition of nitriles and azides.

Catalyst SystemSubstratesSolventConditionsYield RangeReference
Cobalt(II) complexOrganonitriles, NaN₃MethanolRefluxNear quantitative nih.govacs.org
Zinc(II) chlorideNitriles, NaN₃Isopropanol-High organic-chemistry.org
Silica Sulfuric AcidNitriles, NaN₃DMF-72-95% nih.gov
Copper(I) iodideNitriles, TMSN₃DMF/MeOH-Good to high researchgate.net
Amine SaltsOrganic nitriles, NaN₃DMFMildGood to excellent tandfonline.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of tetrazole derivatives. beilstein-journals.orgacs.org

The Ugi tetrazole four-component reaction (UT-4CR) is a powerful tool for generating α-aminomethyl tetrazoles. nih.govacs.org This reaction typically involves an isocyanide, an oxo component (aldehyde or ketone), an amine, and hydrazoic acid (often generated in situ from sodium azide or trimethylsilyl (B98337) azide). nih.govacs.org The versatility of the UT-4CR allows for the introduction of a wide range of substituents, making it a valuable method for creating diverse libraries of tetrazole-containing compounds. nih.gov For instance, a two-step synthesis of 2-tetrazolo substituted indoles has been developed based on the Ugi-tetrazole reaction followed by an acidic ring closure. rsc.orgnih.gov

The Passerini tetrazole three-component reaction (PT-3CR) provides access to α-acyloxy tetrazoles. This reaction involves an isocyanide, an oxo component, and hydrazoic acid. nih.gov Recent developments have focused on making this reaction safer and more efficient by using trimethylsilyl azide (TMSN₃) as a substitute for the highly toxic and explosive hydrazoic acid and employing techniques like sonication to accelerate the reaction rate. nih.gov

The following table highlights key features of Ugi and Passerini reactions for tetrazole synthesis.

Reaction NameComponentsKey Product FeatureAdvantagesReference
Ugi Tetrazole (UT-4CR)Isocyanide, Oxo component, Amine, Azide sourceα-Aminomethyl tetrazoleHigh diversity, convergent nih.govacs.org
Passerini Tetrazole (PT-3CR)Isocyanide, Oxo component, Azide sourceα-Acyloxy tetrazoleAtom-economical, efficient beilstein-journals.orgnih.gov

When synthesizing 3-chloro-2-(1H-tetrazol-5-yl)aniline, the starting material is typically a substituted aniline. The presence of the chlorine atom and the ortho-relationship between the amino and the precursor to the tetrazole group (e.g., a nitrile) introduce specific challenges and require strategic planning.

The synthesis of ortho-substituted anilines often requires careful selection of synthetic routes to ensure the correct placement of functional groups. For the synthesis of this compound, a key intermediate would be 2-amino-6-chlorobenzonitrile. The introduction of the cyano group ortho to the amino group in a chlorinated benzene (B151609) ring can be achieved through various methods, such as nucleophilic aromatic substitution or Sandmeyer reaction on a suitable precursor. The electronic properties of the chlorine atom (electron-withdrawing inductive effect, electron-donating resonance effect) and the amino group (strong electron-donating) will influence the reactivity and regioselectivity of these transformations.

Functionalization of the tetrazole ring itself, for instance, through alkylation, can lead to the formation of two regioisomers: 1,5- and 2,5-disubstituted tetrazoles. bohrium.com The ratio of these isomers is influenced by factors such as the nature of the substituent on the tetrazole ring, the alkylating agent, and the reaction conditions. colab.ws In the context of this compound, while the primary synthesis yields the 1H-tetrazole, any subsequent reactions on the tetrazole nitrogen atoms would need to consider this regioselectivity. Computational studies have been employed to understand the factors governing this regioselectivity, with steric hindrance of the substituent playing a significant role. researchgate.net For the initial tetrazole formation from the nitrile, the cycloaddition is generally regioselective, leading to the 5-substituted 1H-tetrazole.

Synthesis via Aniline Precursors: Specific Considerations for Chlorinated Anilines

Green Chemistry Principles in the Synthesis of Tetrazolyl-Aniline Compounds

Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically important scaffolds like tetrazolyl-anilines. This involves the use of eco-friendly catalysts, sustainable solvents, and energy-efficient reaction conditions to create safer and more efficient chemical processes.

Traditional methods for synthesizing 5-substituted-1H-tetrazoles often relied on harsh conditions and toxic reagents. amerigoscientific.comthieme-connect.com Recent advancements have focused on heterogeneous catalysts, particularly nanocatalysts, which offer high efficiency, easy separation, and reusability. rsc.orgresearchgate.net These catalysts provide a large surface-area-to-volume ratio and can be easily modified to enhance their catalytic activity. rsc.orgresearchgate.net

Various nanomaterials have proven effective in catalyzing tetrazole synthesis. rsc.org Magnetic nanoparticles, such as those based on Fe₃O₄, are particularly advantageous due to their straightforward separation from the reaction mixture using an external magnet. nih.gov Examples include Fe₃O₄@chitin and Co–Ni/Fe₃O₄@mesoporous silica hollow spheres (Co–Ni/Fe₃O₄@MMSHS), which have demonstrated high catalytic activity and excellent recyclability in the synthesis of tetrazole derivatives. nih.govrsc.org Other notable nanocatalysts include:

Boehmite (γ-AlOOH) nanoparticles: These materials possess a high density of surface hydroxyl groups, making them effective green nano-catalysts for various organic transformations, including tetrazole synthesis. amerigoscientific.comnih.gov

Zinc Oxide (ZnO) nanoparticles: Functioning as efficient heterogeneous acid catalysts, nanocrystalline ZnO promotes the [3+2] cycloaddition reaction for tetrazole formation with high yields and excellent recyclability. amerigoscientific.com

Copper-based nanocatalysts: Copper nanoparticles supported on materials like chitosan (B1678972) (Cu NPs@Fe₃O₄-chitosan) or immobilized in metal-organic frameworks (MOFs) have shown remarkable catalytic activity, offering high yields and easy work-up procedures. amerigoscientific.com

Carbon-based nanomaterials: Materials like multi-walled carbon nanotubes serve as robust supports for catalysts, enhancing stability and recyclability. amerigoscientific.com

The development of these nanocatalytic systems represents a significant step towards more sustainable and efficient synthesis of tetrazole compounds. amerigoscientific.com

Table 1: Examples of Nanocatalytic Systems for Tetrazole Synthesis

Catalyst SystemKey FeaturesAdvantages
Fe₃O₄@chitin Magnetic chitin-supported nanoparticlesEco-friendly, solvent-free conditions, easy magnetic separation, reusable. nih.gov
Co–Ni/Fe₃O₄@MMSHS Magnetic mesoporous hollow spheresHigh catalytic activity, short reaction times (8–44 mins), excellent yields (up to 98%), reusable. rsc.org
Pd-Arg@boehmite Palladium–arginine on boehmite nanoparticlesEnvironmentally friendly, high substrate competency, ease of separation, reusable without metal leaching. nih.gov
Nanocrystalline ZnO Zinc oxide nanoparticlesLewis acidic sites, efficient heterogeneous acid catalyst, high yields (69–82%), excellent recyclability. amerigoscientific.com
Cu NPs@Fe₃O₄-chitosan Copper on magnetic chitosanHigh catalytic activity, easy work-up, high yields. amerigoscientific.com

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often employ volatile, toxic, and environmentally harmful organic solvents. Modern approaches prioritize the use of safer, more sustainable alternatives. For the synthesis of tetrazole derivatives, significant progress has been made in utilizing green solvents or eliminating solvents altogether.

Solvent-free conditions, often coupled with nanocatalysis, represent an ideal green methodology, minimizing waste and simplifying product purification. nih.gov For instance, the synthesis of 5-substituted-1H-tetrazoles has been effectively carried out using magnetic nanocatalysts like Fe₃O₄@chitin under solvent-free conditions. nih.gov

Water is another highly desirable green solvent. Due to the poor solubility of many organic reactants in water, micellar catalysis has emerged as a powerful technique. mdpi.com In this approach, surfactants like tetradecyltrimethylammonium bromide (TTAB) are used in catalytic amounts to form micelles in water. These micelles act as nanoreactors, creating a hydrophobic environment that facilitates the reaction between organic substrates. mdpi.com This strategy has been successfully applied to the Ugi-azide four-component reaction for synthesizing 1,5-disubstituted tetrazoles. mdpi.com In some cases, using a biphasic system of toluene (B28343) and water has been shown to provide quantitative product formation. beilstein-journals.org

Table 2: Comparison of Solvent Systems in Tetrazole Synthesis

Solvent SystemDescriptionAdvantagesDisadvantages
Conventional Organic Solvents e.g., DMF, TolueneGood solubility for organic reactants.Often toxic, volatile, and environmentally hazardous. amerigoscientific.comthieme-connect.com
Solvent-Free Reactions conducted without a solvent medium.Eliminates solvent waste, simplifies purification, reduces environmental impact. nih.govMay not be suitable for all reaction types; can lead to mixing issues.
Water with Micellar Catalysis Aqueous medium with surfactants (e.g., TTAB) forming micelles.Environmentally benign, enhances reactivity, utilizes water as a bulk solvent. mdpi.comRequires a surfactant; product isolation may require extraction.
Biphasic Systems e.g., Toluene/WaterCan enhance yield and selectivity by partitioning reactants and products. beilstein-journals.orgStill uses an organic solvent, though amounts may be reduced.

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering substantial advantages over conventional heating methods. lew.ro The application of microwave irradiation can dramatically reduce reaction times from hours or even days to mere minutes, while often simultaneously increasing product yields and purity. beilstein-journals.orgnih.gov This efficiency stems from the direct and rapid heating of the reaction mixture, leading to higher reaction rates. beilstein-journals.org

This technology has been successfully applied to the synthesis of various tetrazole-containing heterocycles. For example, a one-pot, three-component reaction of cyanamide, aromatic aldehydes, and 5-aminotetrazole (B145819) to produce N²-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines was achieved in just 12 minutes under microwave heating at 120 °C, with yields as high as 93%. beilstein-journals.org In contrast, conventional methods for similar syntheses can take several hours. lew.ro The operational simplicity and energy efficiency of microwave-assisted synthesis make it a highly attractive green methodology for producing complex molecules like derivatives of this compound. beilstein-journals.orgbohrium.com

Table 3: Microwave-Assisted vs. Conventional Synthesis of Triazole Derivatives

ReactionMethodReaction TimeYieldReference
Synthesis of 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione derivativesMicrowave-Assisted 10–25 minutes 97% nih.gov
Conventional Heating290 minutes78% nih.gov
Synthesis of N²-(tetrazol-5-yl)-...-1,3,5-triazine-2,4-diaminesMicrowave-Assisted 12 minutes Up to 93% beilstein-journals.org
Synthesis of substituted imidazolesMicrowave-Assisted 10 minutes - lew.ro
Conventional Heating12 hours- lew.ro

Synthetic Utility of this compound as a Chemical Building Block

The structure of this compound, featuring a reactive aniline amine group, a stable tetrazole ring, and a chlorinated phenyl ring, makes it a valuable and versatile building block in organic synthesis. It can serve as a starting point for constructing more complex and diverse molecular architectures, particularly through multicomponent reactions.

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity and complexity. beilstein-journals.orgnih.gov

Tetrazole-containing compounds are well-suited for use in isocyanide-based MCRs, such as the Ugi and Passerini reactions. rug.nlresearchgate.net In a typical Ugi-tetrazole reaction, an amine, an aldehyde or ketone, an isocyanide, and an azide source (often trimethylsilyl azide) react to form a 5-substituted tetrazole derivative. mdpi.comrug.nl

The aniline moiety of this compound can act as the amine component in an Ugi reaction. This allows for the direct incorporation of its unique chloro-tetrazolyl-phenyl scaffold into a larger, more complex peptide-like structure in a single, efficient step. This strategy enables the creation of large libraries of novel compounds built around the core structure of this compound, which is highly valuable for drug discovery and medicinal chemistry programs. beilstein-journals.orgresearchgate.net The Ugi reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it an ideal method for elaborating complex building blocks. rug.nl

Beyond its direct use in MCRs, this compound serves as a key precursor for building elaborate molecular structures. The functional groups present on the molecule offer multiple handles for subsequent chemical modifications.

The Aniline Group: The primary amine (-NH₂) is a versatile functional group. It can undergo a wide array of reactions, including acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and transition-metal-catalyzed cross-coupling reactions. This allows for the attachment of various side chains and the fusion of other ring systems onto the aniline core.

The Tetrazole Ring: The tetrazole ring is a metabolically stable bioisostere for the carboxylic acid group, a feature often exploited in medicinal chemistry. nih.govresearchgate.net The nitrogen atoms in the ring can be alkylated to form different isomers, which can modulate the compound's physicochemical properties.

The Chloro Substituent: The chlorine atom on the phenyl ring provides a site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

By strategically employing these reactive sites, this compound can be elaborated into intricate, polycyclic, and highly functionalized molecules, making it a valuable starting material for synthesizing novel chemical entities with potential biological activity. mdpi.com

Iii. Mechanistic Investigations and Reactivity Profiling of 3 Chloro 2 1h Tetrazol 5 Yl Aniline

Elucidation of Reaction Mechanisms for Tetrazole Formation on Aniline (B41778) Scaffolds

Detailed Mechanistic Pathways of [3+2] Cycloadditions

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is the cornerstone of tetrazole synthesis from nitriles. In the case of forming 3-chloro-2-(1H-tetrazol-5-yl)aniline, the precursor is typically 2-amino-6-chlorobenzonitrile. The reaction involves the interaction of the nitrile group with an azide (B81097) source, commonly sodium azide (NaN₃).

The proposed stepwise mechanism involves the nucleophilic addition of the azide anion to the nitrile carbon, forming an imidoyl azide intermediate. This intermediate then undergoes an intramolecular cyclization to form the tetrazole ring.

Table 1: Mechanistic Steps in Tetrazole Formation

StepDescriptionIntermediate
1Nucleophilic attack of azide on the nitrile carbonImidoyl azide
2Intramolecular cyclizationTetrazolide anion
3Protonation1H-Tetrazole

The regioselectivity of the cycloaddition is also a critical aspect. For the formation of 2-aryl-2H-tetrazoles from arenediazonium salts and trimethylsilyldiazomethane, the reaction proceeds with high regioselectivity, yielding only the 2-aryl tetrazole isomer. nih.gov While the synthesis of this compound involves a different set of reactants, the principles of orbital interactions and substituent effects play a similar role in determining the final product's regiochemistry.

Catalytic Effects on Reaction Kinetics and Selectivity

To overcome the activation energy barrier and improve reaction rates and yields, various catalysts have been employed for the [3+2] cycloaddition of azides to nitriles. These catalysts can be broadly categorized into Lewis acids and transition metal complexes.

Lewis acids, such as zinc salts, can coordinate to the nitrogen atom of the nitrile group, further increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org This catalytic approach has been shown to be effective for a wide range of aromatic nitriles. organic-chemistry.org

Transition metal complexes, particularly those of copper and cobalt, have also been demonstrated to be efficient catalysts for tetrazole synthesis. nih.govacs.org The proposed mechanism for metal-catalyzed reactions often involves the formation of a metal-azide complex or the coordination of the metal to the nitrile. nih.gov For instance, a cobalt(II) complex has been shown to catalyze the [3+2] cycloaddition of sodium azide to organonitriles, with detailed mechanistic studies indicating the intermediacy of a cobalt(II) diazido complex. nih.govacs.org The use of such catalysts can lead to milder reaction conditions and improved yields.

The choice of catalyst and reaction conditions can also influence the selectivity of the reaction, particularly when there is a possibility of forming different regioisomers or when dealing with substrates that have multiple reactive sites. For substituted anilines, the catalyst can play a crucial role in achieving the desired product with high purity.

Table 2: Common Catalysts for Tetrazole Synthesis

Catalyst TypeExampleRole
Lewis AcidZinc Salts (e.g., ZnCl₂)Activates the nitrile group
Transition MetalCopper(I) saltsForms metal-azide complex
Transition MetalCobalt(II) complexesForms metal-azide complex

Chemical Reactivity of the Chloro-Aniline Moiety

The chloro-aniline moiety of this compound possesses a rich and varied chemical reactivity, offering multiple avenues for further functionalization. The chlorine atom can undergo nucleophilic substitution, the aniline ring is susceptible to electrophilic aromatic substitution, and the amino group can be involved in oxidation and reduction reactions.

Nucleophilic Substitution Reactions of the Chlorine Atom

Aromatic nucleophilic substitution (SNAr) of the chlorine atom in this compound is a potential pathway for introducing new functional groups. The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the ring must be activated by electron-withdrawing groups, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

In the case of this compound, the tetrazole ring is a strong electron-withdrawing group. This deactivating effect on the benzene (B151609) ring for electrophilic attack conversely activates it towards nucleophilic attack. The presence of the tetrazolyl group ortho to the chlorine atom would be expected to significantly facilitate nucleophilic substitution of the chlorine. The amino group, being a strong activating group for electrophilic substitution, has a deactivating effect on nucleophilic substitution. However, its position meta to the chlorine atom means its deactivating influence is less pronounced compared to the activating effect of the ortho-tetrazolyl group. Therefore, it is plausible that the chlorine atom in this molecule can be displaced by strong nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution (EAS) on the Aniline Ring: Positional Selectivity

The aniline ring in this compound is subject to electrophilic aromatic substitution, with the position of the incoming electrophile being directed by the existing substituents. The directing effects of the three substituents must be considered collectively to predict the regiochemical outcome.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director. It strongly directs incoming electrophiles to the positions ortho and para to it. conicet.gov.ar

Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of the electron-donating resonance effect of its lone pairs. nih.gov

Tetrazolyl Group (-C₄HN₄): The tetrazole ring is generally considered to be an electron-withdrawing group, and as such, it would be a deactivating group and a meta-director.

Considering the positions on the aniline ring relative to these substituents:

Position 4 (para to the amino group): This position is activated by the amino group and is para to the directing chloro group. The tetrazolyl group would direct meta to itself, which also corresponds to this position. Thus, position 4 is expected to be highly activated and the primary site for electrophilic attack.

Position 6 (ortho to the amino group): This position is activated by the amino group. However, it is sterically hindered by the adjacent tetrazolyl group, which would likely disfavor electrophilic attack at this site.

Position 5 (meta to the amino group): This position is ortho to the chloro group and meta to the tetrazolyl group. The strong activating effect of the amino group generally overrides the directing effects of other groups, making meta-substitution less likely.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the 4-position, para to the strongly activating amino group.

Table 3: Directing Effects of Substituents on the Aniline Ring

SubstituentPositionActivating/DeactivatingDirecting Effect
-NH₂2ActivatingOrtho, Para
-Cl3DeactivatingOrtho, Para
-C₄HN₄1DeactivatingMeta

Oxidation and Reduction Pathways of the Amino Group

The amino group of this compound can undergo both oxidation and reduction reactions, leading to a variety of functional group transformations.

Oxidation: The amino group in anilines is susceptible to oxidation. The specific products of oxidation depend on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of nitroso or nitro compounds. Stronger oxidizing agents can lead to polymerization or degradation of the aromatic ring. The presence of the electron-withdrawing chloro and tetrazolyl groups may influence the oxidation potential of the amino group.

Reduction (Diazotization): The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, effectively allowing for the replacement of the amino group with a wide range of other functional groups (e.g., -H, -OH, -Cl, -Br, -I, -CN). This provides a powerful synthetic handle for further modification of the this compound scaffold. The stability and reactivity of the diazonium salt will be influenced by the electronic effects of the other ring substituents. rsc.org

Intramolecular Interactions and Tautomerism Effects on Reactivity

The spatial arrangement of the substituents on the aniline ring in this compound allows for significant intramolecular interactions that influence its conformation and reactivity. The proximity of the amino group (-NH2) and the tetrazole ring can lead to the formation of intramolecular hydrogen bonds. This type of bonding can shield the polarity of the molecule, which may, in turn, affect its membrane permeability and absorption characteristics in biological systems. rsc.org

Furthermore, the tetrazole ring itself is subject to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For 5-substituted 1H-tetrazoles, two primary tautomeric forms are possible: the 1H- and 2H-tetrazoles. mdpi.comresearchgate.netresearchgate.net The equilibrium between these tautomers is influenced by factors such as the nature of the substituent, the solvent, and the solid-state packing. In the case of this compound, the tautomeric equilibrium of the tetrazole ring can significantly impact its reactivity. For instance, the different electronic distribution and hydrogen bonding capabilities of the 1H and 2H tautomers can affect their susceptibility to electrophilic and nucleophilic attack.

Computational studies on similar heterocyclic systems have shown that the relative stability of tautomers can be predicted, and these predictions often correlate with experimental observations. nih.govresearchgate.netmdpi.com The specific tautomer present can dictate the reaction pathway in chemical transformations. For example, in photochemical reactions, it has been observed that one tautomer may be photoreactive while the other is photostable. nih.gov

The interplay between the chloro and amino substituents on the aniline ring also affects the electronic properties of the molecule. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the amino group modulate the electron density of the aromatic ring, which in turn influences the acidity of the tetrazole N-H and the basicity of the nitrogen atoms in the ring.

Stability and Degradation Mechanisms of this compound

The stability of this compound under various conditions is a critical aspect of its chemical profile. Degradation can be initiated by thermal energy or by the absorption of light, each leading to distinct decomposition pathways.

The thermal stability of such compounds is influenced by the nature and position of the substituents on the phenyl ring. For chloro-substituted phenyl tetrazoles, the decomposition temperature and the enthalpy of decomposition have been measured, as shown in the table below, which is based on data for related compounds.

CompoundDecomposition Temperature (°C)Enthalpy of Decomposition (kJ/mol)
1-(2-chlorophenyl)-1H-tetrazole190-210-210
1-(4-chlorophenyl)-1H-tetrazole220-240-230

It is important to note that the data in the table above is for isomers of the phenyl-tetrazole core and not for the specific aniline derivative . However, it provides a reasonable estimate for the thermal stability of the tetrazole ring in a similar chemical environment. The presence of the amino group in this compound could potentially influence its thermal stability through intermolecular hydrogen bonding in the solid state.

The photochemical behavior of tetrazole derivatives is complex and highly dependent on the substituents and the surrounding medium. nih.govresearchgate.net Irradiation with UV light typically leads to the cleavage of the tetrazole ring, often with the extrusion of molecular nitrogen. nih.gov

Studies on the photolysis of phenyl-tetrazoles have identified several potential degradation pathways. One common pathway involves the formation of a nitrile imine intermediate, which can then undergo further reactions. researchgate.net Another pathway can lead to the formation of a carbodiimide. researchgate.net The solvent has been shown to play a significant role in the nature of the photoproducts formed. mdpi.com

For phenyl (methyl-tetrazolyl) ketone, a related class of compounds, laser flash photolysis studies have shown that the reaction mechanism is highly solvent-dependent, proceeding through either a hydrogen atom transfer or an electron transfer mechanism depending on the polarity and hydrogen-donating ability of the solvent. rsc.org

In the context of this compound, it can be anticipated that photochemical degradation would proceed via cleavage of the tetrazole ring. The presence of the chloro and amino substituents on the aniline ring may influence the quantum yield and the distribution of photoproducts. The specific degradation pathways would likely involve the formation of highly reactive intermediates, leading to a variety of final products. The complexity of these pathways is often a result of multiple competing photochemical processes. researchgate.net

Iv. Advanced Spectroscopic and Structural Characterization of 3 Chloro 2 1h Tetrazol 5 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a definitive picture of the atomic connectivity can be established.

The ¹H and ¹³C NMR spectra of 3-chloro-2-(1H-tetrazol-5-yl)aniline are predicted to exhibit characteristic signals corresponding to the protons and carbons of the substituted aniline (B41778) ring and the tetrazole moiety.

Proton (¹H) NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet system for the three protons on the aniline ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chloro and tetrazolyl groups and the electron-donating effect of the amino group. The NH₂ protons of the aniline and the NH proton of the tetrazole ring would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

In a closely related compound, 4-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-2-chloroaniline, the aromatic protons appear at δ 6.91 (d, J = 8.4 Hz), 7.70 (d, J = 8.4 Hz), and 7.82 (d, J = 1.6 Hz) ppm. The amino group protons (NH₂) are observed as a broad singlet at δ 5.87 ppm. This data suggests that for this compound, the aromatic protons would also resonate in the δ 6.5-8.0 ppm range.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom of the tetrazole ring is expected to have a chemical shift in the range of δ 150-165 ppm. The six carbon atoms of the aniline ring will show distinct signals, with their chemical shifts being influenced by the attached substituents. The carbon atom bearing the chlorine atom (C-Cl) and the carbon attached to the tetrazole ring will be shifted downfield.

For the analogue, 4-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-2-chloroaniline, the aromatic carbons resonate at δ 115.9, 117.4, 126.5, 127.4, 131.0, and 147.1 ppm, while the tetrazole carbon appears at δ 163.5 ppm. A similar pattern of chemical shifts is anticipated for this compound.

Predicted NMR Spectral Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Notes
Aromatic Protons6.5 - 8.0Complex multiplet system
Aniline NH₂Broad singletSolvent dependent
Tetrazole NHBroad singletSolvent dependent
Aromatic Carbons115 - 150Six distinct signals
Tetrazole Carbon150 - 165Single peak

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity between different parts of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the protonated carbons in the aniline ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the aniline and tetrazole rings. For instance, correlations would be expected between the protons on the aniline ring and the carbon atom of the tetrazole ring, as well as with the carbon atoms of the aniline ring that are not directly bonded to protons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-Cl functional groups.

N-H Stretching: The amino group (NH₂) of the aniline moiety will likely show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. The N-H stretching of the tetrazole ring is also expected in this region, potentially overlapping with the aniline NH₂ bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic C=C bonds and the C=N bonds within the tetrazole ring are expected in the 1400-1650 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the amino group usually appears around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for the aniline and tetrazole rings are expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: A characteristic absorption band for the C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region.

In the analogue, 4-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-2-chloroaniline, IR absorption bands are observed at 3202, 2941, 2916, 1635, 1606, 1466, and 1420 cm⁻¹. These correspond to N-H and C-H stretching, as well as aromatic and tetrazole ring vibrations.

Predicted FT-IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretching (Aniline & Tetrazole)3300 - 3500
Aromatic C-H Stretching> 3000
C=C and C=N Stretching1400 - 1650
N-H Bending~1600
C-N Stretching1250 - 1350
C-Cl Stretching600 - 800

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the symmetric vibrations of the tetrazole ring. The C-Cl stretching vibration should also be observable in the Raman spectrum. For 3-chloroaniline, characteristic Raman bands are observed for the aromatic C-C stretching and C-N stretching vibrations. uwimona.edu.jm

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂), which is a stable neutral molecule. The aniline moiety can undergo fragmentation through the loss of HCN or by cleavage of the C-N bond. The chloro-substituted aromatic ring can also undergo characteristic fragmentation. For 3-chloroaniline, the mass spectrum shows a prominent molecular ion peak and fragments corresponding to the loss of chlorine and HCN.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental formula. conicet.gov.arnih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to three or four decimal places. nih.gov This high level of accuracy enables the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₇H₆ClN₅), HRMS analysis would be used to compare the experimentally measured exact mass with the theoretically calculated mass. A match within a narrow error margin (typically < 5 ppm) provides strong evidence for the proposed molecular formula. conicet.gov.ar The analysis is often performed on ions generated through soft ionization techniques, such as the protonated molecule [M+H]⁺ or other adducts.

Table 1: Theoretical Exact Masses for HRMS Analysis of this compound (C₇H₆ClN₅) This table is generated based on theoretical calculations for the specified chemical formula.

Ion SpeciesChemical FormulaTheoretical Exact Mass (m/z)
[M]⁺[C₇H₆ClN₅]⁺195.0306
[M+H]⁺[C₇H₇ClN₅]⁺196.0384
[M+Na]⁺[C₇H₆ClN₅Na]⁺218.0204
[M-H]⁻[C₇H₅ClN₅]⁻194.0239

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and high-molecular-weight compounds. nih.govual.es The technique transfers ions already present in a solution into the gas phase, minimizing fragmentation and typically yielding intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺). nih.gov

Given the polar nature of the aniline and tetrazole functional groups, this compound is an ideal candidate for ESI-MS analysis. The analysis can be performed in either positive or negative ion mode.

Positive Ion Mode: In this mode, the compound is expected to readily form the protonated molecular ion [M+H]⁺ at m/z corresponding to its molecular weight plus the mass of a proton. nih.gov Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also commonly observed.

Negative Ion Mode: In negative ion mode, the deprotonated molecule [M-H]⁻ can be formed, which has been observed in the analysis of other tetrazole-based compounds. researchgate.netnih.gov

The resulting mass spectrum provides a clear determination of the compound's molecular weight, which is a fundamental piece of data for its identification.

Table 2: Expected Ions in ESI-MS of this compound This table is generated based on the compound's molecular weight of approximately 195.61 g/mol .

Ion ModeExpected IonApproximate m/z
Positive[M+H]⁺196.6
Positive[M+Na]⁺218.6
Negative[M-H]⁻194.6

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. These methods provide definitive information on molecular structure, conformation, and crystal packing.

Single-Crystal X-ray Crystallography provides an unambiguous determination of a molecule's structure. By diffracting X-rays off a single, well-ordered crystal, a complete three-dimensional map of electron density can be generated, from which the precise positions of all atoms can be determined. mdpi.com

If a suitable single crystal of this compound were obtained, this analysis would yield:

Absolute Structure: Unambiguous confirmation of the connectivity of atoms, distinguishing it from any potential isomers.

Molecular Conformation: The precise dihedral angles defining the spatial orientation of the aniline ring relative to the tetrazole ring.

Bond Parameters: Highly accurate measurements of all bond lengths and bond angles within the molecule.

Intermolecular Interactions: A detailed understanding of how molecules are arranged in the crystal lattice, including the identification of hydrogen bonds and other non-covalent interactions that dictate the solid-state packing. mdpi.com

The data obtained would include the crystal system, space group, and unit cell dimensions, providing a unique crystallographic fingerprint for the compound. mdpi.com

Table 3: Illustrative Data Obtainable from Single-Crystal X-ray Crystallography This table presents hypothetical data types that would be determined from a successful crystallographic analysis.

ParameterExample DataDescription
Crystal SystemMonoclinicThe crystal lattice system (e.g., triclinic, monoclinic, orthorhombic).
Space GroupP2₁/cThe specific symmetry group of the crystal. mdpi.com
Unit Cell Dimensionsa = 9.9 Å, b = 8.8 Å, c = 11.4 ÅThe dimensions of the basic repeating unit of the crystal lattice. researchgate.net
α = 90°, β = 102.7°, γ = 90°The angles between the unit cell axes. researchgate.net
Bond Length (C-Cl)1.74 ÅThe measured distance between the carbon and chlorine atoms.
Dihedral Angle15.2°The twist angle between the planes of the two rings.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the crystalline nature of a bulk solid sample. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase or polymorph.

The primary applications of PXRD in the characterization of this compound would include:

Phase Identification: Comparing the experimental diffraction pattern to a known standard or a pattern calculated from single-crystal data to confirm the identity of the bulk material.

Purity Analysis: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorph Screening: Identifying if the compound exists in different crystalline forms (polymorphs), each of which would produce a distinct PXRD pattern.

The data is presented as a plot of diffracted X-ray intensity versus the diffraction angle, 2θ.

Advanced Analytical Techniques for Purity and Identity Confirmation

Hyphenated chromatography-mass spectrometry techniques are powerful tools for both separating complex mixtures and identifying the individual components. They are routinely used to assess the purity and confirm the identity of synthesized compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for polar and non-volatile compounds like this compound. lcms.cz The sample is first passed through an HPLC column, which separates the target compound from impurities and starting materials. The eluent is then directed into a mass spectrometer (typically with an ESI source), which provides mass data for each separated peak. nih.gov This allows for the confident identification of the main product peak and the characterization of any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile and thermally stable compounds. While direct analysis of this compound may be challenging due to its polarity and potential for thermal degradation, it could be performed following a chemical derivatization step to increase its volatility. The technique provides excellent chromatographic resolution and generates mass spectra with characteristic fragmentation patterns that are useful for structural elucidation and library matching. mdpi.com For instance, the mass spectrum would likely show fragment ions characteristic of the chloroaniline moiety. mdpi.com

Table 4: Comparison of LC-MS and GC-MS for Analysis

TechniqueApplicability to Target CompoundInformation ProvidedTypical Ion Source
LC-MS High (direct analysis)Retention time, molecular weight of compound and impurities.ESI
GC-MS Moderate (may require derivatization)Retention time, molecular weight, and characteristic fragmentation pattern.Electron Ionization (EI)

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a synthesized molecule like this compound, this analysis provides a crucial verification of its empirical formula, which has been determined to be C₇H₆ClN₅. The process involves comparing the theoretically calculated mass percentages of carbon (C), hydrogen (H), and nitrogen (N) with experimentally determined values obtained through combustion analysis.

The theoretical composition is derived directly from the molecular formula using the atomic masses of the constituent elements. The experimental values are found by burning a pure sample of the compound in a specialized instrument, where the resulting combustion products—primarily carbon dioxide, water, and nitrogen gas—are precisely measured.

A close correlation between the calculated and experimentally found percentages is a primary indicator of the sample's purity and confirmation of its chemical structure. In synthetic chemistry, a deviation of no more than ±0.4% between the calculated and found values is generally considered acceptable proof of a compound's identity and purity.

While specific experimental data for this compound were not found in the searched literature, the theoretical values provide a benchmark for such analysis. The calculated elemental composition for this compound is detailed below.

Calculated Elemental Composition for C₇H₆ClN₅

ElementCalculated (%)
Carbon (C)43.00
Hydrogen (H)3.09
Nitrogen (N)35.82

V. Computational and Theoretical Insights into 3 Chloro 2 1h Tetrazol 5 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-chloro-2-(1H-tetrazol-5-yl)aniline, focusing on its electron distribution and energy states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT, particularly with the B3LYP functional, is widely employed for geometry optimization to find the most stable three-dimensional arrangement of atoms. researcher.lifenih.govsapub.org This process calculates the molecule's lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. scispace.comnih.gov

Once the geometry is optimized, the same theoretical level can be used to predict spectroscopic properties. researchgate.net For instance, vibrational frequencies from DFT calculations correlate with experimental data from FT-IR and Raman spectroscopy, helping to assign specific vibrational modes to corresponding functional groups within the molecule. nih.gov Similarly, electronic transitions can be predicted and compared with UV-Vis spectra. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) This table presents typical data obtained from DFT calculations for structurally related aromatic and heterocyclic compounds.

ParameterBond/AnglePredicted Value
Bond Lengths C-Cl~1.74 Å
C-N (aniline)~1.40 Å
N-H (aniline)~1.01 Å
C-C (tetrazole-phenyl)~1.48 Å
N-N (tetrazole)~1.32 - 1.37 Å
N-H (tetrazole)~1.02 Å
Bond Angles C-C-Cl~120°
C-C-NH2~121°
C-N-H~113°
C-C-Tetrazole~120°

Ab initio methods, such as Hartree-Fock (HF), offer a different approach to solving the electronic structure of a molecule from first principles, without reliance on empirical data. While computationally more demanding than DFT, these methods can provide highly accurate electronic structure information. nih.gov For molecules like this compound, these calculations can be used to refine energies and molecular orbital properties, often serving as a benchmark for DFT results.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.govnih.gov It helps in identifying the regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential (electron-rich regions, typically colored red) concentrated around the nitrogen atoms of the tetrazole ring due to their high electronegativity. researchgate.net Conversely, positive potential (electron-poor regions, colored blue) would be expected around the hydrogen atoms of the amine (NH2) and tetrazole (N-H) groups, indicating their susceptibility to nucleophilic attack. nih.gov

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov From this energy gap, various chemical reactivity descriptors can be calculated. mdpi.com

Table 2: Illustrative Frontier Orbital Data and Chemical Reactivity Descriptors This table shows representative values derived from HOMO-LUMO analysis for similar heterocyclic compounds.

ParameterSymbolFormulaTypical Value (eV)
HOMO Energy EHOMO--6.5 to -7.5
LUMO Energy ELUMO--1.0 to -2.0
Energy Gap ΔEELUMO - EHOMO4.5 to 5.5
Chemical Hardness η(ELUMO - EHOMO) / 22.25 to 2.75
Chemical Potential μ(EHOMO + ELUMO) / 2-3.75 to -4.75
Electrophilicity Index ωμ² / (2η)~2.5 to 4.0

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, providing a view of the conformational landscapes and dynamic behavior of this compound. ajchem-a.com These simulations can reveal how the molecule behaves in different environments, such as in solution, by tracking its trajectory. Analysis of parameters like the Root Mean Square Deviation (RMSD) can indicate the stability of a particular conformation, while the Root Mean Square Fluctuation (RMSF) can highlight the flexibility of different parts of the molecule. ajchem-a.com For a molecule with rotatable bonds, such as the one connecting the phenyl and tetrazole rings, MD simulations can explore the different possible conformers and the energy barriers between them. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by intermolecular interactions. Understanding these interactions is crucial for predicting crystal structure and related physical properties.

Halogen Bonding and π-Stacking Interactions

The molecular architecture of this compound is amenable to a variety of non-covalent interactions that dictate its crystal packing and interactions with biological targets. Among these, halogen bonding and π-stacking are of particular significance.

Halogen Bonding: The chlorine substituent on the aniline (B41778) ring can act as a halogen bond donor. This interaction occurs when there is an electropositive region, known as a σ-hole, on the halogen atom that can interact favorably with a Lewis base (an electron-rich atom like oxygen or nitrogen). Computational models are essential for mapping the anisotropic distribution of charge on the halogen, which is a prerequisite for forming these highly directional and stabilizing interactions. nih.gov In the context of this compound, the chlorine atom could form halogen bonds with the nitrogen atoms of the tetrazole ring of a neighboring molecule or with other electron-donating groups in its environment. Quantum mechanical calculations can predict the geometry and energy of these interactions, providing insight into their role in the solid-state structure. richmond.edu

The interplay between halogen bonding and π-stacking can lead to complex and robust supramolecular architectures. The table below illustrates the typical interaction energies and geometries for these types of non-covalent bonds as determined by computational methods for analogous molecular systems.

Interaction TypeInteracting MoietiesTypical Distance (Å)Typical Interaction Energy (kcal/mol)
Halogen BondingC-Cl ··· N (tetrazole)2.8 - 3.5-1 to -5
π-StackingPhenyl ring ··· Phenyl ring (parallel displaced)3.4 - 3.8-2 to -4
π-StackingPhenyl ring ··· Tetrazole ring (T-shaped/edge-to-face)4.5 - 5.5-1 to -3

This table presents illustrative data based on computational studies of similar molecular fragments, as specific experimental or computational data for this compound is not available in the cited literature.

Hirshfeld Surface Analysis and Energy Frameworks for Supramolecular Assembly

Energy Frameworks: Building upon the geometric insights from Hirshfeld analysis, energy framework calculations provide a quantitative measure of the interaction energies between molecules in the crystal lattice. This analysis, often performed using methods like CE-B3LYP/6-31G(d,p), calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors. nih.govmdpi.com The results are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction energy. nih.gov For this compound, this analysis would likely show that dispersion forces are the most significant contributors to the total interaction energy, which is common for many organic molecules. nih.gov The visualization helps in understanding the topology and strength of the supramolecular assembly.

Below is a hypothetical breakdown of intermolecular contacts and interaction energies for this compound, based on typical findings from Hirshfeld and energy framework analyses of similar chloro- and nitrogen-containing heterocyclic compounds.

Intermolecular Contact TypePercentage Contribution (Hirshfeld)Interaction Energy ComponentCalculated Energy (kJ/mol)
H···H~40-50%Electrostatic-40 to -50
Cl···H/H···Cl~20-25%Polarization-20 to -25
N···H/H···N~10-15%Dispersion-170 to -190
C···H/H···C~5-10%Repulsion+80 to +90
C···C~1-3%Total Energy -150 to -170

This table is illustrative and represents typical values for organic molecules with similar functional groups. Specific values for this compound would require dedicated crystallographic and computational analysis.

Reaction Mechanism Simulation and Reactivity Prediction

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and predicting the reactivity of molecules. For this compound, theoretical simulations can provide insights into its formation and its potential chemical transformations.

Reaction Mechanism Simulation: The formation of the tetrazole ring itself is a subject of computational study. The most common route is the [2+3] cycloaddition of an azide (B81097) with a nitrile. acs.orgacs.orgnih.gov Density functional theory (DFT) calculations, using functionals like B3LYP, can be employed to study the energetics of different proposed mechanisms, such as a concerted cycloaddition versus a stepwise addition. acs.org Such studies have suggested that a nitrile activation step may precede cyclization to form the tetrazole. acs.org The activation barriers for these reactions can be calculated, and these are often influenced by the electronic nature of the substituents on the nitrile. acs.org

Reactivity Prediction: The reactivity of the this compound molecule can be predicted by examining various computed molecular properties. For substituted anilines, computational methods have been used to predict their metabolism, with properties like the partial atomic charge on the amine nitrogen and the susceptibility to nucleophilic attack being key descriptors. tandfonline.com The presence of electron-withdrawing groups can significantly affect the reactivity of the aniline moiety. tandfonline.comnih.gov

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide qualitative predictions of reactivity. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich aniline ring, while the LUMO may have significant contributions from the tetrazole and chloro-substituted phenyl ring.

The following table summarizes key computational parameters used to predict reactivity, along with typical values for related aromatic and heterocyclic systems.

Computational ParameterSignificanceTypical Value Range (a.u.)
HOMO EnergyElectron-donating ability-0.20 to -0.25
LUMO EnergyElectron-accepting ability-0.05 to +0.05
HOMO-LUMO GapChemical reactivity and stability0.15 to 0.30
Partial Charge on Amine NSite for electrophilic attack/H-bonding-0.5 to -0.8
Nucleophilic SusceptibilityLikelihood of nucleophilic attack on ringVaries by position

These values are generalized from computational studies on substituted anilines and heterocyclic compounds and serve as an illustrative guide. Specific calculations are required for this compound.

Vi. Supramolecular Chemistry and Coordination Chemistry Involving Tetrazolyl Aniline Scaffolds

Tetrazolyl Aniline (B41778) Derivatives as Ligands in Coordination Compounds

Derivatives of tetrazolyl aniline are highly valued as ligands in the synthesis of coordination compounds. Their ability to bind with a variety of metal ions through the nitrogen atoms of the tetrazole ring facilitates the formation of stable and structurally diverse metal complexes.

The tetrazole ring is a remarkably versatile coordinating agent, capable of adopting numerous binding modes. researchgate.netbeilstein-journals.org The deprotonated tetrazolate anion can coordinate to metal centers through any of its four nitrogen atoms, leading to a wide range of structural possibilities. acs.org Common coordination modes include monodentate, where only one nitrogen atom is involved in binding. More complex arrangements are also frequently observed, such as bidentate chelation and bridging, where the tetrazole ring links two or more metal centers. mdpi.comnih.gov In some instances, the tetrazole moiety can even act as a tridentate or tetradentate ligand, further expanding the structural diversity of the resulting coordination compounds. mdpi.comorientjchem.org This versatility allows for the fine-tuning of the geometry and dimensionality of the final architecture. researchgate.netmdpi.com The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the tetrazole and aniline rings, and the reaction conditions. researchgate.net

The ability of the tetrazole ring to act as a bridging ligand is extensively exploited in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govnih.gov These materials are formed by the self-assembly of metal ions or clusters with organic linkers, such as tetrazolyl-aniline derivatives, to create extended one-, two-, or three-dimensional networks. acs.org The strong and directional coordination bonds formed between the tetrazole nitrogen atoms and the metal centers lead to robust and often porous frameworks. researchgate.netnih.gov

Tetrazolyl-aniline scaffolds are also employed in the design of spin-crossover (SCO) complexes, particularly with iron(II) ions. SCO is a phenomenon where the spin state of a metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. The ligand field strength provided by the coordinating nitrogen atoms of the tetrazole ring is often in the range required to induce this spin transition in Fe(II) complexes.

The magnetic properties of these complexes are directly related to the spin state of the metal center. In the LS state, the complex is typically diamagnetic, while in the HS state, it is paramagnetic. The transition between these two states results in a significant change in the magnetic susceptibility of the material. The nature of the substituents on the tetrazolyl-aniline ligand, including the chloro and amino groups, can influence the transition temperature and the completeness of the spin crossover by modulating the ligand field strength and the intermolecular interactions within the crystal lattice.

Engineering Supramolecular Architectures through Directed Self-Assembly

The principles of supramolecular chemistry are central to the construction of complex and functional architectures from tetrazolyl-aniline building blocks. Directed self-assembly, driven by non-covalent interactions, allows for the spontaneous organization of these molecules into well-defined, higher-order structures.

The chlorine and aniline moieties on the 3-chloro-2-(1H-tetrazol-5-yl)aniline scaffold play a crucial role in directing the self-assembly process. The aniline group, with its N-H protons, can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor. researchgate.net This facilitates the formation of hydrogen-bonded networks, which are a primary driving force in the self-assembly of many organic molecules.

The predictable nature of coordination bonds and non-covalent interactions allows for the rational design of ordered crystalline materials based on tetrazolyl-aniline scaffolds. By carefully selecting the metal centers and modifying the organic ligand, it is possible to target specific crystal structures and, consequently, desired material properties.

The design process often involves considering the preferred coordination geometry of the metal ion and the potential for the ligand to bridge multiple metal centers to form extended networks. Furthermore, the strategic placement of functional groups, such as the chloro and amino groups in this compound, can be used to introduce specific intermolecular interactions that guide the self-assembly into a predetermined architecture. This rational design approach is fundamental to the field of crystal engineering and is essential for the development of new functional materials with applications in areas ranging from electronics to pharmaceuticals.

Applications in Catalysis and Materials Science Beyond Biological Contexts

Beyond their well-documented roles in medicinal chemistry, tetrazolyl-aniline scaffolds are increasingly being explored for their applications in catalysis and materials science. The ability of the tetrazole group to act as a robust metal-chelating agent is fundamental to these applications. acs.orgnih.gov By coordinating with various metal centers, these scaffolds serve as versatile ligands for creating novel catalysts and functional materials with tailored properties.

The tetrazolyl-aniline framework is a promising platform for developing both heterogeneous and homogeneous catalysts. The tetrazole moiety can bind strongly to transition metal ions, forming stable complexes that can catalyze a variety of organic transformations. arkat-usa.org These complexes can be designed as discrete, soluble molecules for homogeneous catalysis or incorporated into polymeric or solid-state structures, such as MOFs, to create recyclable heterogeneous catalysts. scielo.brnih.gov

Research has demonstrated the catalytic potential of coordination complexes built from tetrazole-containing ligands. For instance, two one-dimensional (1D) coordination polymers based on a bifunctional tetrazole-carboxylate ligand, synthesized with Cobalt(II) and Nickel(II), have shown significant catalytic activity. scielo.brscielo.br These complexes were effective in the green catalytic oxidation of 2,6-di-tert-butylphenol (B90309) (DBP) using hydrogen peroxide as the oxidant. The study highlighted that the coordination environment of the metal centers plays a crucial role in their catalytic performance. scielo.brscielo.br The high conversion rates and selectivity achieved underscore the potential of such materials in industrial chemical synthesis. scielo.br

Catalytic Performance of Tetrazole-Based Coordination Polymers in DBP Oxidation scielo.brscielo.br
CatalystMetal CenterConversion (%)Selectivity (%)Reaction Conditions
[Co(Tppebc)₂(Py)(H₂O)]ₙCo(II)98.196.2DBP, H₂O₂, NaOCH₃, 45°C
[Ni(Tppebc)₂(Py)(H₂O)]ₙNi(II)95.392.5

While specific catalytic applications of this compound itself are not extensively documented, the broader class of proline-derived tetrazoles has been recognized as powerful enantioselective catalysts in asymmetric synthesis, including conjugate addition and aldol (B89426) reactions. tsijournals.com This suggests a potential avenue for designing chiral catalysts based on the tetrazolyl-aniline scaffold for stereoselective transformations.

The ability of tetrazolyl-aniline scaffolds to form robust, multidimensional structures with metal ions has led to their use in creating advanced functional materials. These materials, often in the form of coordination polymers (CPs) or metal-organic frameworks (MOFs), exhibit properties that can be finely tuned by modifying the organic ligand, the metal ion, or the synthesis conditions. rsc.orgnih.gov

Luminescent Materials:

A significant area of application for these materials is in luminescence. unimi.it Coordination complexes incorporating tetrazole-based ligands can exhibit strong fluorescence, making them suitable for applications in sensors, bio-imaging, and light-emitting devices. rsc.org

For example, a 2D zinc(II) coordination polymer incorporating a tetrazolyl-diketonate ligand was found to exhibit solid-state luminescence that is red-shifted compared to the free ligand. unimi.it Notably, this material could be exfoliated in water to produce a stable, luminescent colloidal solution, opening possibilities for its use in solution-processed devices or as a biological stain. unimi.it

Furthermore, complexes of d⁶ transition metals like Iridium(III) with tetrazolate ligands have been synthesized and studied for their photophysical properties. unibo.it These complexes can display tunable emission colors and have been investigated as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). The introduction of different functional groups onto the ligand scaffold allows for the modulation of the emission wavelength and quantum efficiency. unibo.it

Photophysical Properties of Selected Tetrazole-Based Metal Complexes
Complex TypeMetal CenterEmission ColorPotential ApplicationReference
2D Coordination PolymerZn(II)Blue (in solution)Luminescent sensors, Bio-imaging unimi.it
Cyclometalated ComplexIr(III)Tunable (e.g., Green, Blue)OLED emitters unibo.it
Coordination PolymerZn(II), Cd(II)BlueFluorescent materials rsc.org

Porous and Energetic Materials:

The structural versatility of tetrazole-based ligands enables the construction of porous MOFs with high surface areas and specific functionalities. rsc.org These materials can be designed for applications such as selective gas storage and separation. MOFs built with tetrazole-pyrimidine ligands and copper(II) ions have demonstrated high selectivity for adsorbing CO₂, attributed to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces. rsc.org

Additionally, the high nitrogen content and positive heat of formation inherent to the tetrazole ring make it a key component in the development of high-energy materials. acs.orgnih.govrsc.org While the focus here is on non-biological applications in materials science, it is an important characteristic of the tetrazole scaffold that contributes to its diverse functionality. The aniline component, on the other hand, is a precursor to conducting polymers like polyaniline (PANI), known for its tunable electrical conductivity and environmental stability, suggesting that CPs derived from tetrazolyl-aniline scaffolds could possess interesting electronic properties. du.ac.irresearchgate.net

Vii. Future Research Avenues and Potential Non Biological Applications

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 3-chloro-2-(1H-tetrazol-5-yl)aniline and its derivatives is likely to be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Traditional methods for the synthesis of tetrazoles often involve the use of hazardous reagents like sodium azide (B81097) and harsh reaction conditions. Similarly, the synthesis of functionalized anilines can generate significant waste. Therefore, a key area of future research will be the development of more sustainable and safer synthetic routes.

One promising approach is the use of multicomponent reactions (MCRs) . MCRs offer a significant advantage in terms of atom economy and step efficiency by combining three or more reactants in a single step to form a complex product. The Ugi-azide reaction, a well-known MCR, could be adapted for the synthesis of tetrazolyl-anilines, potentially reducing the number of synthetic steps and minimizing waste.

The exploration of greener solvents and catalysts will also be crucial. Water, ionic liquids, and deep eutectic solvents are being investigated as environmentally benign alternatives to volatile organic compounds. In terms of catalysis, the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and functionalized nanoparticles, could offer advantages like easy separation and reusability, further enhancing the sustainability of the synthesis. For instance, copper-catalyzed cycloaddition reactions have shown promise for the synthesis of tetrazoles under milder conditions.

Microwave-assisted and ultrasound-promoted synthesis are other green techniques that could be explored. These methods can significantly reduce reaction times and improve yields, leading to more energy-efficient processes. Biocatalysis, using enzymes to catalyze specific reactions, represents another frontier in the green synthesis of complex molecules like this compound.

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Multicomponent Reactions (e.g., Ugi-azide)Improved atom and step economy, reduced waste generation.
Green Solvents (e.g., water, ionic liquids)Reduced use of volatile organic compounds, improved safety profile.
Heterogeneous Catalysis (e.g., MOFs, nanoparticles)Easy catalyst separation and reusability, enhanced reaction efficiency.
Microwave/Ultrasound-Assisted SynthesisReduced reaction times, increased yields, energy efficiency.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources.

Advanced Computational Approaches for Predictive Design and Discovery

Computational chemistry offers powerful tools for the predictive design and discovery of new molecules with desired properties, and these approaches will be invaluable in exploring the potential of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties and activities of a series of related tetrazolyl-aniline compounds. By correlating structural features with specific outcomes (e.g., material properties, reactivity), QSAR can guide the design of new molecules with enhanced performance.

Density Functional Theory (DFT) calculations can provide fundamental insights into the electronic structure, stability, and reactivity of this compound. DFT can be used to predict key parameters such as bond dissociation energies, heats of formation, and electronic band gaps, which are crucial for assessing the potential of a compound in applications like high-energy materials or organic electronics. For instance, DFT studies on other tetrazole derivatives have been used to predict their energetic properties.

Molecular docking simulations, while often used in drug discovery, can also be adapted to study the interactions of tetrazolyl-aniline derivatives with material surfaces or within crystal lattices. This can aid in the design of new materials with specific binding or self-assembly properties. The combination of these computational methods can create a powerful in silico workflow for screening virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental validation.

Computational MethodApplication in the Study of this compound
Quantitative Structure-Activity Relationship (QSAR)Predicting material properties and reactivity of derivatives.
Density Functional Theory (DFT)Calculating electronic structure, stability, and energetic properties.
Molecular DockingSimulating interactions with surfaces and within crystal structures.

Exploring New Applications in Advanced Materials Science and Engineering

The unique combination of a nitrogen-rich tetrazole ring and a functionalizable aniline (B41778) moiety in this compound suggests its potential as a building block for a variety of advanced materials.

A significant area of interest is the development of high-energy materials . The high nitrogen content and positive heat of formation of the tetrazole ring are key characteristics of energetic compounds. Future research could focus on the synthesis of energetic salts or coordination polymers of this compound with metal ions, aiming to create materials with high detonation performance and good thermal stability. The chloro-substituent could also play a role in tuning the energetic properties and sensitivity of these materials.

The aniline group provides a pathway to conductive polymers . Polyaniline is a well-known conducting polymer, and by incorporating the tetrazolyl-aniline monomer into polymer chains, it may be possible to create new functional polymers with tailored electronic and optical properties. These materials could find applications in sensors, electrochromic devices, and antistatic coatings.

Furthermore, the tetrazole and aniline functionalities can act as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs) . The nitrogen atoms of the tetrazole ring and the amino group of the aniline can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. These materials could exhibit interesting properties such as porosity, luminescence, and catalytic activity, making them suitable for applications in gas storage, separation, and sensing.

Potential Material ApplicationRole of this compound
High-Energy MaterialsThe nitrogen-rich tetrazole ring contributes to high energy content.
Conductive PolymersThe aniline moiety can be polymerized to form a conductive backbone.
Coordination Polymers and MOFsThe tetrazole and aniline groups can act as ligands to coordinate with metal ions.

Development of Robust Analytical Protocols for Complex Tetrazolyl-Aniline Systems

As new derivatives and applications of this compound are explored, the development of robust and reliable analytical methods for their characterization and quantification will be essential. The presence of both a tetrazole ring and a substituted aniline moiety in the same molecule can present analytical challenges.

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), will be crucial for the separation and quantification of these compounds and their potential impurities or degradation products. The development of suitable stationary phases and mobile phases will be necessary to achieve good resolution and peak shape. For instance, reversed-phase HPLC is a common method for the analysis of aniline derivatives.

Given the complexity of the molecular structure, a combination of analytical techniques will likely be required for comprehensive characterization. Future research in this area should focus on developing validated analytical methods that are sensitive, specific, and reproducible for the analysis of this compound in various matrices, from synthetic reaction mixtures to formulated materials.

Analytical TechniquePurpose in the Analysis of this compound
High-Performance Liquid Chromatography (HPLC)Separation and quantification.
Gas Chromatography (GC)Analysis of volatile derivatives or impurities.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and confirmation.
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patterns.

Q & A

Q. What are the most reliable synthetic routes for 3-chloro-2-(1H-tetrazol-5-yl)aniline?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), such as the Ugi-azide reaction. A typical protocol involves reacting aniline derivatives with aldehydes, isocyanides, and trimethylsilyl azide in methanol under ambient conditions. For example, analogous tetrazole-aniline compounds are synthesized by combining p-chlorobenzaldehyde, tert-butyl isocyanide, and trimethylsilyl azide, yielding products with >90% efficiency after flash chromatography . Alternative routes include cycloaddition reactions using nitriles and sodium azide catalyzed by aluminum chloride at elevated temperatures (~90°C), achieving yields up to 91% .
  • Key Reaction Parameters :
ReagentSolventTemperatureYield
Ugi-azide componentsMethanolRT, 18 h99%
Nitrile + NaN₃Toluene90°C, 12 h84–91%

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization relies on:
  • ¹³C NMR : Peaks at δ 154–119 ppm for aromatic carbons and tetrazole ring signals (e.g., δ 154.8 ppm for tetrazole C-a) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed, ±0.1 ppm error) .
  • IR : Bands at ~3041 cm⁻¹ (N-H stretch) and 1478–1095 cm⁻¹ (C-Cl, tetrazole ring vibrations) .
  • Melting Point : For crystalline derivatives, MP ranges (e.g., 141–142°C for brominated analogs) provide purity indicators .

Q. What are the primary challenges in handling and storing this compound?

  • Methodological Answer :
  • Stability : Tetrazole derivatives are moisture-sensitive and may degrade under prolonged storage. Use anhydrous solvents and inert atmospheres .
  • Safety : Classified as a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles) and work in fume hoods .
  • Storage : Store at –20°C in amber vials with desiccants to prevent tetrazole ring decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., 4-methoxy-3-(1H-tetrazol-1-yl)aniline δ 158.3 ppm vs. 3-chloro derivatives δ 154.8 ppm) .
  • DFT Calculations : Predict NMR/IR spectra using Gaussian or ORCA software to validate experimental data .
  • X-ray Crystallography : Resolve ambiguities via single-crystal structure determination, especially for regiochemical assignments .

Q. What strategies optimize pharmacological activity in tetrazole-aniline derivatives?

  • Methodological Answer :
  • SAR Studies : Introduce halogen atoms (Cl, Br) at the 4-position to enhance GPR35 agonism (e.g., EC₅₀ improvements by 3–5×) .
  • Lipophilic Modifications : Add tert-butyl or cyclopentyl groups to improve membrane permeability (e.g., logP increases from 2.1 to 3.8) .
  • Hydrogen Bond Acceptors : Methoxy or carbonyl groups at the aniline ring boost receptor binding (e.g., ΔG binding –9.2 kcal/mol vs. –7.5 kcal/mol) .

Q. How does the compound behave in environmental matrices (e.g., soil, wastewater)?

  • Methodological Answer :
  • Degradation Pathways : Advanced oxidation processes (AOPs) like Fenton’s reagent degrade aniline derivatives via hydroxyl radical attack, achieving >80% removal in 60 min .
  • Soil Mobility : Pumping speed experiments show vertical migration rates of 0.5–1.2 cm/h in loamy soils, influenced by pH and organic content .
  • Ecotoxicity : LC₅₀ values for aquatic organisms (e.g., Daphnia magna) range from 2–5 mg/L, necessitating containment protocols .

Q. What computational methods predict the reactivity of tetrazole-aniline derivatives?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with targets like GPR35, focusing on tetrazole’s H-bond donor/acceptor motifs .
  • MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSPR Models : Corrogate substituent effects (e.g., Hammett σ values) with logD and pKa to design derivatives with optimal bioavailability .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields (e.g., 48% vs. 99%)?

  • Methodological Answer :
  • Parameter Screening : Optimize stoichiometry (e.g., 1.2 eq. aldehyde), solvent polarity (MeOH vs. DCM), and catalyst loading (AlCl₃ 10 mol%) .
  • Purification Methods : Compare flash chromatography (Rf = 0.25) vs. recrystallization (acetone/hexane) to isolate pure products .
  • Reaction Monitoring : Use TLC or in-situ IR to identify side products (e.g., imine intermediates) causing yield variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.